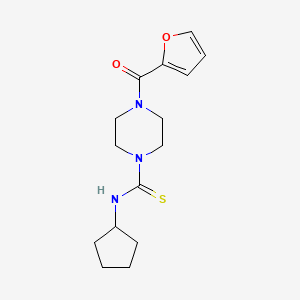![molecular formula C15H13N3O4 B5843502 2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
2-{[(4-nitrophenyl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-nitrophenyl)acetyl]amino}benzamide, also known as NIPAB, is a chemical compound that has been widely used in scientific research for its unique properties. NIPAB is a derivative of benzamide that contains a nitro group and an acyl group. This compound has been synthesized using different methods, and its mechanism of action has been studied in various biological systems.
作用機序
The mechanism of action of 2-{[(4-nitrophenyl)acetyl]amino}benzamide involves the inhibition of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome by 2-{[(4-nitrophenyl)acetyl]amino}benzamide leads to the accumulation of these proteins and the induction of apoptosis in cancer cells. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been shown to inhibit the activity of the chymotrypsin-like site of the proteasome.
Biochemical and Physiological Effects
2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This inhibition leads to the accumulation of intracellular proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been shown to inhibit the activity of the chymotrypsin-like site of the proteasome, which is involved in the degradation of proteins involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
2-{[(4-nitrophenyl)acetyl]amino}benzamide has several advantages for lab experiments, including its ability to inhibit the activity of the proteasome and induce apoptosis in cancer cells. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been used as a probe to study the binding of proteins to DNA and RNA. However, there are also limitations to the use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of 2-{[(4-nitrophenyl)acetyl]amino}benzamide, including the development of new methods for its synthesis and purification. 2-{[(4-nitrophenyl)acetyl]amino}benzamide could also be used as a tool to study the binding of proteins to DNA and RNA in more detail. Additionally, the potential use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide as an anticancer agent could be further explored, including its effectiveness in combination with other chemotherapeutic agents. Finally, the toxicity of 2-{[(4-nitrophenyl)acetyl]amino}benzamide could be further studied to determine its safety for use in humans.
Conclusion
In conclusion, 2-{[(4-nitrophenyl)acetyl]amino}benzamide is a chemical compound that has been widely used in scientific research for its unique properties. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been synthesized using different methods, and its mechanism of action has been studied in various biological systems. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of the proteasome, induce apoptosis in cancer cells, and inhibit the activity of the chymotrypsin-like site of the proteasome. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has several advantages for lab experiments, including its ability to inhibit the activity of the proteasome and induce apoptosis in cancer cells. However, there are also limitations to the use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide in lab experiments, including its potential toxicity and the need for careful handling and storage. There are several future directions for the study of 2-{[(4-nitrophenyl)acetyl]amino}benzamide, including the development of new methods for its synthesis and purification, its potential use as an anticancer agent, and the further study of its toxicity.
合成法
2-{[(4-nitrophenyl)acetyl]amino}benzamide can be synthesized using different methods, including the reaction of 4-nitrophenylacetic acid with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to form 2-{[(4-nitrophenyl)acetyl]amino}benzamide. Another method involves the reaction of 4-nitrophenylacetic acid with benzoyl isocyanate in the presence of triethylamine to form 2-{[(4-nitrophenyl)acetyl]amino}benzamide. The purity of 2-{[(4-nitrophenyl)acetyl]amino}benzamide can be improved by recrystallization using solvents such as ethanol or acetonitrile.
科学的研究の応用
2-{[(4-nitrophenyl)acetyl]amino}benzamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of intracellular proteins. This inhibition has been shown to induce apoptosis in cancer cells, making 2-{[(4-nitrophenyl)acetyl]amino}benzamide a potential anticancer agent. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been used as a probe to study the binding of proteins to DNA and RNA.
特性
IUPAC Name |
2-[[2-(4-nitrophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-15(20)12-3-1-2-4-13(12)17-14(19)9-10-5-7-11(8-6-10)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGNMXHIHCZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)
![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)


